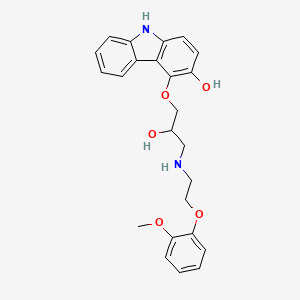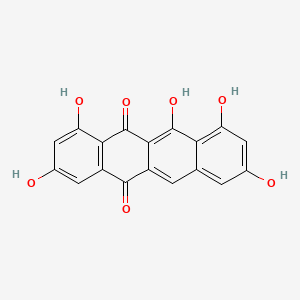
3-Hydroxycarvedilol
Übersicht
Beschreibung
3-Hydroxy Carvedilol is a phenolic metabolite of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension. This compound is known for its potent antioxidant properties, which contribute to its therapeutic effects .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy Carvedilol has several applications in scientific research:
Chemistry: Used as a model compound to study the antioxidant properties of phenolic metabolites.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases due to its antioxidant activity.
Industry: Utilized in the development of new pharmaceutical formulations with enhanced bioavailability
Wirkmechanismus
Target of Action
3-Hydroxy Carvedilol primarily targets β1-adrenoceptors, β2-adrenoceptors, and α1-adrenoceptors . The S(-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker . These receptors are prototypical class A G protein-coupled receptors (GPCRs), which are the targets for the majority of prescription drugs in clinical use .
Mode of Action
Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . At higher doses, it also exhibits calcium channel blocking properties .
Biochemical Pathways
Carvedilol affects several biochemical pathways. It has been shown to inhibit the attachment of neutrophils to activated endothelial cells and vascular smooth muscle cells through a suppression of ICAM-1 gene transcription . Moreover, it has been found that G proteins drive all detectable carvedilol signaling through β2ARs .
Result of Action
The molecular and cellular effects of Carvedilol’s action include a significant decrease in heart rate and left ventricular dP/dt (max) at all dose levels consistent with β-adrenoceptor blockade . The higher dose of Carvedilol significantly increased cardiac performance as measured by ejection fraction and fractional shortening and decreased left ventricular end systolic volume consistent with the beneficial effect on cardiac function .
Action Environment
Environmental factors such as the patient’s health status can influence the action, efficacy, and stability of Carvedilol. For instance, in chronic heart failure (CHF), a decrease in the CL/ F of carvedilol can be modeled by incorporation of hepatic and renal blood flow changes occurring in this disease . Furthermore, Carvedilol and its hydroxylated metabolites are substrates for ABCB1 (also called Pgp or MDR1) and ABCC2 (MRP2) . In healthy volunteers, increased expression of intestinal ABCB1 and ABCC2, by treatment with rifampin, was associated with decreased plasma carvedilol .
Biochemische Analyse
Biochemical Properties
3-Hydroxy Carvedilol has been found to exhibit superior radical-inhibiting activities, functioning as an antioxidant . It interacts with free radicals, inhibiting their activities more effectively than other metabolites of Carvedilol . The radical-quenching abilities of 3-Hydroxy Carvedilol are significant, suggesting that the antioxidant properties attributed to Carvedilol may be largely due to this metabolite .
Cellular Effects
The cellular effects of 3-Hydroxy Carvedilol are primarily related to its antioxidant properties. By inhibiting free radicals, 3-Hydroxy Carvedilol can protect cells from oxidative stress
Molecular Mechanism
The molecular mechanism of 3-Hydroxy Carvedilol involves the transfer of hydrogen atoms from its structure to free radicals . This action inhibits the propagation of free radicals, thereby exerting its antioxidant effects
Metabolic Pathways
3-Hydroxy Carvedilol is a metabolite of Carvedilol, which is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 . These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Transport and Distribution
Carvedilol, the parent compound of 3-Hydroxy Carvedilol, is known to interact with organic cation transporters (OCTs) and multidrug and toxin extrusions (MATEs), which are crucial determinants of renal elimination or toxicity of cationic drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Carvedilol typically involves the hydroxylation of Carvedilol. One common method includes the use of oxidative enzymes or chemical oxidants to introduce the hydroxyl group at the 3-position of the Carvedilol molecule .
Industrial Production Methods: Industrial production of 3-Hydroxy Carvedilol often employs optimized synthetic routes to ensure high yield and purity. This involves the use of specific catalysts and controlled reaction conditions to facilitate the hydroxylation process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy Carvedilol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidants include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Vergleich Mit ähnlichen Verbindungen
- 4’-Hydroxy Carvedilol
- 5’-Hydroxy Carvedilol
- Carvedilol
Comparison: 3-Hydroxy Carvedilol is unique due to its superior antioxidant activity compared to its analogs. Studies have shown that 3-Hydroxy Carvedilol has a stronger radical-quenching ability than 4’-Hydroxy Carvedilol and 5’-Hydroxy Carvedilol, making it more effective in protecting against oxidative stress .
Eigenschaften
IUPAC Name |
4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDSIYCVHJZURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932859 | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146574-43-8 | |
| Record name | SB 211475 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)


